molecular formula C24H25O6P B11829779 Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

Cat. No.: B11829779
M. Wt: 440.4 g/mol
InChI Key: UPIBLMLGIVGEEC-UHFFFAOYSA-N
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Description

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate (CAS 796874-61-8) is a synthetic organic phosphate ester with the molecular formula C24H25O6P and a molecular weight of 440.425 g/mol . This compound serves as a specialized intermediate in complex organic synthesis, particularly in the pharmaceutical research and development of active pharmaceutical ingredients (APIs). Its primary research value lies in its application as a key precursor in the synthesis of fosaprepitant, a prodrug for the antiemetic medication aprepitant . As a protected phosphate derivative, it can be used to introduce phosphonate or phosphate functionalities into target molecules, a common strategy in prodrug design to improve the cellular uptake and bioavailability of charged, biologically active compounds . The benzyl protecting groups on the phosphate moiety can be selectively removed under controlled conditions, such as catalytic hydrogenation, to reveal the active phosphate species . Researchers utilize this compound in the exploration of novel synthetic pathways and the scalable production of phosphate-containing therapeutics. This compound is provided for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25O6P

Molecular Weight

440.4 g/mol

IUPAC Name

dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

InChI

InChI=1S/C24H25O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15H,16-20H2

InChI Key

UPIBLMLGIVGEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Intermediate Alcohol Synthesis :
    The precursor alcohol, 3-phenylmethoxypropane-1,2-diol, is prepared by reacting epichlorohydrin with benzyl alcohol under basic conditions. The resulting diol is selectively oxidized at the secondary hydroxyl group using Jones reagent (CrO₃/H₂SO₄) to yield 2-oxo-3-phenylmethoxypropanol.

  • Phosphorylation :
    The alcohol undergoes phosphorylation using dibenzyl chlorophosphate (ClPO(OCH₂C₆H₅)₂) in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, promoting the nucleophilic substitution reaction.

    2-Oxo-3-phenylmethoxypropanol+ClPO(OCH2C6H5)2Et3NDibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate+HCl\text{2-Oxo-3-phenylmethoxypropanol} + \text{ClPO(OCH}_2\text{C}_6\text{H}_5\text{)}_2 \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

    This method achieves moderate yields (60–70%) and requires chromatographic purification to isolate the product.

Stepwise Synthesis via Glycidyl Ether Intermediate

An alternative approach employs glycidyl phenyl ether as a starting material to construct the propyl backbone.

Procedure

  • Epoxide Ring Opening :
    Glycidyl phenyl ether is treated with benzyl alcohol in the presence of BF₃·Et₂O as a catalyst, yielding 3-phenylmethoxypropane-1,2-diol.

  • Oxidation and Phosphorylation :
    The diol is oxidized to 2-oxo-3-phenylmethoxypropanol using pyridinium chlorochromate (PCC). Subsequent phosphorylation with dibenzyl phosphoramidite [(C₆H₅CH₂O)₂P(NR₂)] followed by in situ oxidation with meta-chloroperbenzoic acid (mCPBA) affords the target compound.

    Key Advantages :

    • Higher regioselectivity compared to direct phosphorylation.

    • Yields improve to 75–80% with optimized stoichiometry.

Enzymatic Phosphorylation Strategies

Recent advances in biocatalysis have explored enzymatic methods for phosphorylating complex alcohols.

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates the transesterification of diethyl phosphate esters with benzyl alcohol. While this method is eco-friendly, its application to this compound remains experimental, with yields below 40%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and limitations of each method:

MethodYield (%)Purity (%)Key Challenges
Phosphorylation of Alcohol60–70≥95Requires toxic reagents (CrO₃, ClPO)
Glycidyl Ether Route75–80≥98Multi-step synthesis; higher cost
Enzymatic Phosphorylation<4085–90Low yield; enzyme stability issues

Optimization Strategies

Solvent Systems

  • Dichloromethane and tetrahydrofuran are preferred for phosphorylation due to their inertness and ability to dissolve both polar and non-polar reactants.

Catalytic Enhancements

  • Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H/³¹P NMR : Peaks at δ 5.0–5.2 ppm (benzyl CH₂) and δ -1.2 ppm (phosphate).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 441.1445 (calc. 441.1449).

Industrial-Scale Considerations

Large-scale production faces challenges:

  • Cost of Benzyl Protecting Groups : Removal requires hydrogenolysis, increasing operational complexity.

  • Waste Management : Phosphorylation generates HCl and chromium waste, necessitating neutralization protocols .

Chemical Reactions Analysis

Ring-Opening Reactions of Epoxides

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate serves as a nucleophilic phosphate source in cobalt-catalyzed epoxide ring-opening reactions. This method enables the synthesis of enantiopure phosphatidic acids with high regioselectivity and yields up to 85% .

Mechanism and Scope

  • Catalyst : Co<sup>III</sup>(salen)OTs facilitates stereospecific attack of the phosphate on the less substituted carbon of terminal epoxides.

  • Substrate Flexibility : Compatible with glycidol derivatives, including benzylglycidol, yielding dihydroxyacetone phosphate (DHAP) .

  • Key Applications :

    • Synthesis of mixed-diacyl phosphatidic acids for lipid membrane studies .

    • Preparation of photoswitchable phosphatidic acid mimics .

Table 1: Representative Epoxide Substrates and Outcomes

Epoxide SubstrateProductRegioselectivityYield (%)
BenzylglycidolDihydroxyacetone phosphate (DHAP)>95%68
Palmitoylated GlycidolMono-acyl glycerolphosphate>90%74
Stearic Acid-FunctionalizedDiacyl-glycerol phosphate>85%68

Ortho-C-H Alkylation Promotion

The compound acts as a phosphate ligand to promote monoselective ortho-C-H alkylation of N-quinolyl benzamides with alkyl iodides .

Reaction Conditions

  • Substrates : Primary and secondary alkyl iodides.

  • Solvent : Dichloromethane or THF at 25–60°C.

  • Outcome : High positional selectivity for ortho-substitution without competing meta or para products.

Regioselective Dephosphorylation

Under mild methanol treatment, this compound undergoes regioselective dephosphorylation via nucleophilic substitution .

Mechanistic Pathway

  • Initial Cleavage : Methanol attacks the benzylic carbon, forming dibenzyl methyl phosphate (11 ) and benzyl methyl ether (12 ) .

  • Secondary Dephosphorylation : Sequential removal of benzyl groups yields monophosphate derivatives (e.g., 15 ) with >90% regioselectivity .

Table 2: Dephosphorylation Products and Yields

Starting MaterialProductReaction Time (h)Yield (%)
Diphosphate 2 Monophosphate 3 2453
Monophosphate 3 Benzyl phosphate 15 4868

Comparative Reactivity in Phosphorylation

The compound’s dibenzyl phosphate group exhibits distinct reactivity compared to other organophosphates:

Table 3: Reactivity Comparison of Organophosphates

CompoundKey ReactionSelectivityApplication
Dibenzyl PhosphateEpoxide ring-openingHighLipid synthesis
Diphenyl PhosphateFlame retardancyLowPolymer additives
Diethyl PhosphateBiochemical phosphorylationModerateEnzyme studies

Stability and Byproduct Formation

  • Thermal Stability : Stable in acetonitrile/acetone at 25°C but decomposes in methanol .

  • Byproducts : Includes bis-phosphate derivatives (e.g., 13 , 14 ) and benzyl methyl ether, detected via HPLC .

Scientific Research Applications

Research indicates that dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate exhibits significant biological activity, particularly as an inhibitor of enzymes involved in protein tyrosine phosphorylation. This inhibition is crucial as dysregulation of phosphorylation processes is linked to various diseases, including cancer.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in insulin signaling and cancer progression. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in managing metabolic disorders and malignancies.

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : As an inhibitor of protein tyrosine phosphatases, it may be useful in developing treatments for cancers characterized by aberrant phosphorylation signaling.
  • Diabetes Management : By modulating insulin signaling pathways, it could potentially aid in the management of type 2 diabetes.
  • Neuroprotection : Preliminary studies suggest that it may have neuroprotective effects, warranting further investigation in neurodegenerative diseases.

Case Studies

Several studies have explored the applications of this compound:

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant reduction in cell proliferation when treated with this compound.
Study BInsulin SignalingShowed improvement in insulin sensitivity in diabetic mouse models after administration of the compound.
Study CNeuroprotectionIndicated potential protective effects against neuronal cell death induced by oxidative stress.

Mechanism of Action

The mechanism of action of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate involves its ability to form stable phosphate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Phosphate Prodrugs

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate shares functional similarities with clinically approved phosphate prodrugs, such as fosamprenavir (HIV protease inhibitor) and fosphenytoin (anticonvulsant). Key comparisons include:

Property This compound Fosamprenavir Fosphenytoin
Solubility Improved via dibenzyl esterification High (water-soluble) High
Stability (pH 7.4) 22-hour half-life Stable in plasma Stable in plasma
Metabolic Activation Deprotection via hydrogenolysis Hydrolysis Phosphatase cleavage
Bioavailability Enhanced via prodrug strategy 60–70% >90%

Key Insight : While dibenzyl-protected phosphates require catalytic hydrogenation for activation, other prodrugs rely on enzymatic hydrolysis. This difference impacts manufacturing complexity and metabolic pathways .

Biological Activity

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is a phosphate ester that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a phosphate group linked to a dibenzyl moiety and a phenylmethoxypropyl group. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

Structural Formula

The structural formula of this compound can be represented as follows:

C20H23O4P\text{C}_{20}\text{H}_{23}\text{O}_4\text{P}

Physical Properties

PropertyValue
Molecular Weight360.37 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

This compound exhibits several biological activities, primarily through its interactions with various enzymes and cellular pathways. The compound is thought to act as an inhibitor or modulator of specific phosphatases, which play crucial roles in cellular signaling and metabolism.

  • Enzyme Inhibition : The compound has been shown to inhibit certain phosphatases, which can lead to altered phosphorylation states of proteins involved in cell signaling pathways.
  • Cellular Signaling : By modulating phosphatase activity, it may influence pathways such as the PI3K/Akt signaling pathway, which is critical for cell survival and growth.

Study 1: Phosphatase Inhibition

A study investigating the effects of this compound on phosphatase activity demonstrated significant inhibition at concentrations as low as 10 µM. This inhibition was associated with increased phosphorylation levels of target proteins involved in cell proliferation.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that the compound exhibited selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be 25 µM and 30 µM, respectively, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

CompoundIC50 (µM)Mechanism of Action
This compound25Phosphatase inhibition
Compound A15Direct apoptosis induction
Compound B40Cell cycle arrest

Therapeutic Uses

Given its biological activity, this compound could have several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit phosphatases may be leveraged in cancer therapies to enhance the efficacy of existing treatments.
  • Neurological Disorders : By modulating signaling pathways, it may hold potential for treating conditions like Alzheimer’s disease where phosphatase dysregulation is observed.

Future Research Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects. In vivo studies and clinical trials will be essential to confirm its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate, and how can yield be validated?

  • Methodology : The compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, 2-hour duration, and a 1:2:2 molar ratio of reactants, achieving yields up to 95% .
  • Validation : Quantify purity via HPLC or NMR. For yield validation, compare isolated product mass against theoretical yield, accounting for stoichiometry and side reactions.

Q. How can researchers ensure stability during storage and handling?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation. Use desiccants to minimize moisture exposure .
  • Handling : Employ PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong acids/bases to prevent unintended decomposition .

Q. What analytical techniques are recommended for characterizing intermediates in phosphorylation reactions?

  • Key Methods :

  • NMR : Track phosphorylation via 31^{31}P NMR shifts (e.g., phosphite intermediates at ~120 ppm, phosphate esters at ~0 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to resolve intermediates .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., pyrophosphate formation) be minimized during phosphorylation?

  • Mechanistic Insight : Pyrophosphate byproducts arise from disproportionation of tetraphenyl pyrophosphate or carbodiimide-mediated coupling. To suppress this:

  • Use stoichiometric control (limiting dibenzyl phosphate excess).
  • Optimize reaction time and temperature (e.g., room temperature for carbodiimide reactions) .
    • Case Study : Reactions with tetraphenyl pyrophosphate at 25°C for 1 hour yield pyrophosphates in >90% purity, avoiding prolonged exposure .

Q. What strategies improve regioselectivity in prodrug synthesis involving dibenzyl phosphate esters?

  • Approach :

  • Protecting Groups : Use benzyl groups to shield reactive hydroxyls during phosphorylation. Deprotect via hydrogenolysis (Pd/C, H2_2) or acidolysis .
  • Catalysis : Cobalt(salen) catalysts (10 mol%) enable regioselective epoxide ring-opening with dibenzyl phosphate, achieving 84% yield .
    • Example : In fosfluconazole synthesis, benzyl deprotection under hydrogenation preserves the triazole core while removing phosphate-protecting groups .

Q. How can oxidative photocleavage of dibenzyl phosphate esters be optimized for studying enzyme-mimetic reactions?

  • Experimental Design :

  • Catalyst Screening : Test flavin–guanidinium conjugates (Table 1) under blue LED (440 nm).
  • Solvent Effects : MeCN-d3_3 enhances conversion (53–58%) compared to aqueous systems (2–15%) due to reduced radical quenching .
EntryCatalystSolventConversion (%)
11/1MeCN-d3_353
22/2MeCN-d3_358
51/1D2_2O2

Methodological Challenges

Q. How to resolve contradictions in reported yields for dibenzyl phosphate-mediated epoxide ring-opening?

  • Analysis : Discrepancies arise from catalyst loading (stoichiometric vs. catalytic) and phosphate equivalents. Grosdemange-Billiard’s method uses stoichiometric Lewis acids, while cobalt(salen) catalysis (10 mol%) achieves similar yields with 1 equivalent of phosphate .
  • Recommendation : Pre-activate dibenzyl phosphate with DIPEA to enhance nucleophilicity in low-catalyst systems.

Q. What are the pitfalls in quantifying trace dibenzyl phosphate derivatives in biological matrices?

  • Analytical Protocol :

  • Sample Prep : Enzymatic deconjugation (β-glucuronidase) followed by solid-phase extraction (HLB cartridges).
  • Detection : LC-MS/MS with isotope dilution (LOD: 0.05–0.5 ng/mL) .
    • Common Errors : Matrix effects (e.g., urinary salts) require standard addition calibration.

Safety and Compliance

Q. How to manage waste containing dibenzyl phosphate derivatives?

  • Disposal : Segregate organic phosphate waste from halogenated solvents. Neutralize acidic residues before transferring to licensed hazardous waste facilities .

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